PC-766B

Antitumor Cytotoxicity Macrolide

PC-766B is a 16-membered bafilomycin-class macrolide antibiotic featuring a rare butadiene side-chain and 2-deoxy-D-rhamnose moiety. Unlike classical 14/15-membered macrolides or V-ATPase-selective bafilomycin A1, PC-766B exhibits moderate Gram-positive/fungal activity, sub-nanomolar antitumor potency (P388/B16 IC₅₀ 0.1–0.5 ng/mL), and weak Na⁺,K⁺-ATPase inhibition. Ideal for antitumor mechanism studies, antimicrobial lead optimization, and polyketide biosynthesis validation. Requires stabilized formulation. For R&D use only; not for human/veterinary use.

Molecular Formula C43H68O12
Molecular Weight 777.0 g/mol
Cat. No. B10769649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePC-766B
Molecular FormulaC43H68O12
Molecular Weight777.0 g/mol
Structural Identifiers
SMILESCC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C
InChIInChI=1S/C43H68O12/c1-12-13-14-17-33-28(6)36(53-37-22-32(44)40(47)31(9)52-37)23-43(49,55-33)30(8)39(46)29(7)41-34(50-10)18-15-16-24(2)19-26(4)38(45)27(5)20-25(3)21-35(51-11)42(48)54-41/h12-18,20-21,26-34,36-41,44-47,49H,19,22-23H2,1-11H3
InChIKeyGBRLJEHLCUILHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one (PC-766B): A 16‑Membered Bafilomycin‑Type Macrolide Antibiotic


16-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one, commonly designated PC-766B (CAS 108375-77-5), is a naturally occurring 16‑membered macrolide antibiotic produced by Nocardia brasiliensis [1]. It is structurally classified within the bafilomycin family and features a distinctive 16‑membered macrocyclic lactone ring, a 6‑membered hemiketal ring, and a 2‑deoxy‑D‑rhamnose moiety, with a rare butadiene side‑chain that differentiates it from conventional macrolides [2].

Why 16-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one (PC-766B) Cannot Be Replaced by Common Macrolides or Bafilomycins


Unlike classical 14‑ or 15‑membered macrolides (e.g., erythromycin, azithromycin) that target the bacterial 50S ribosomal subunit, PC‑766B belongs to the bafilomycin‑type 16‑membered macrolide class and exhibits a unique multi‑modal pharmacological profile [1]. It combines moderate Gram‑positive antibacterial activity with potent antitumor cytotoxicity and weak Na⁺,K⁺‑ATPase inhibition [2], a spectrum that diverges sharply from the potent V‑ATPase selectivity of bafilomycin A1 or concanamycin A [3]. Furthermore, its rare butadiene side‑chain and inherent oxidative lability necessitate specific stabilization strategies (e.g., DL‑α‑tocopherol) that are not required for structurally related analogs [4]. These distinct structural, functional, and handling requirements make simple substitution with generic macrolides or other bafilomycin family members scientifically invalid.

Quantitative Differentiation Evidence for 16-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one (PC-766B)


Potent Antitumor Cytotoxicity vs. Negligible Activity of Classical Macrolides

PC-766B exhibits potent in vitro cytotoxicity against murine tumor cell lines, with IC₅₀ values of 0.1 ng/mL against P388 leukemia and 0.5 ng/mL against B16 melanoma [1]. In stark contrast, classical macrolide antibiotics such as erythromycin and azithromycin show no significant antitumor activity at comparable concentrations, typically requiring >10 µg/mL for any observable cytotoxic effect [2].

Antitumor Cytotoxicity Macrolide

Weak Na⁺,K⁺‑ATPase Inhibition vs. Potent V‑ATPase Inhibition of Bafilomycin A1

While PC-766B demonstrates only a weak inhibitory activity against Na⁺,K⁺‑ATPase in vitro [1], bafilomycin A1 exhibits a Ki of 0.5 nM for V‑ATPase and is >1,000‑fold selective for V‑ATPase over Na⁺,K⁺‑ATPase [2]. The comparatively weak Na⁺,K⁺‑ATPase inhibition of PC-766B implies a distinct binding mode and a reduced likelihood of off‑target cardiac or neurological effects that are associated with strong Na⁺,K⁺‑ATPase inhibition.

ATPase Bafilomycin Selectivity

Broad Antimicrobial Spectrum with Gram‑Positive and Antifungal Activity vs. Narrow Spectrum of Erythromycin

PC-766B demonstrates MIC values of 12.5 µg/mL against Staphylococcus aureus 209P, 6.25 µg/mL against S. epidermidis, and 12.5 µg/mL against Cryptococcus neoformans, while remaining inactive against Gram‑negative bacteria (MIC >200 µg/mL) [1]. In contrast, erythromycin exhibits a lower MIC (0.6 µg/mL) against S. aureus but lacks antifungal activity and is ineffective against many Gram‑positive strains due to widespread resistance [2].

Antimicrobial MIC Spectrum

Enhanced Oxidative Stability by DL‑α‑Tocopherol: A Critical Formulation Requirement

DL‑α‑Tocopherol significantly improved the stability of PC‑766B and prevented its decomposition during storage [1]. In the absence of this antioxidant, PC‑766B undergoes rapid oxidative degradation, whereas structurally related bafilomycins (e.g., bafilomycin A1) are reported to be stable under standard storage conditions without added antioxidants [2].

Stability Formulation Antioxidant

Rare Butadiene Side‑Chain Distinguishes PC‑766B from Other Bafilomycin‑Type Macrolides

PC‑766B is a member of the bafilomycin class but uniquely features a rare butadiene side‑chain [1]. In contrast, bafilomycin A1 and concanamycin A possess different side‑chain moieties (e.g., a tetrahydropyran ring in bafilomycin A1) that confer potent V‑ATPase inhibitory activity [2]. The butadiene side‑chain of PC‑766B is likely responsible for its weak Na⁺,K⁺‑ATPase inhibition and distinct biological profile.

Structure Butadiene Bafilomycin

High‑Value Application Scenarios for 16-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one (PC-766B)


Oncology Research: Murine Leukemia and Melanoma Xenograft Models

PC-766B exhibits sub‑nanomolar IC₅₀ values (0.1–0.5 ng/mL) against P388 leukemia and B16 melanoma cells [1] and demonstrates in vivo antitumor activity following intraperitoneal administration at 0.25 mg/kg/day [2]. This potency makes PC‑766B a compelling tool compound for exploring novel antitumor mechanisms in murine cancer models, particularly in settings where conventional macrolides show no efficacy.

Antimicrobial Discovery: Targeting Gram‑Positive and Fungal Pathogens

With confirmed activity against Staphylococcus spp., Micrococcus luteus, Streptococcus pyogenes, Bacillus subtilis, and Cryptococcus neoformans [3], PC‑766B serves as a lead scaffold for developing dual‑action antimicrobial agents. Its unique spectrum offers a starting point for medicinal chemistry campaigns aimed at overcoming erythromycin resistance or addressing mixed bacterial‑fungal infections.

ATPase Pharmacology: Differentiating Na⁺,K⁺‑ATPase from V‑ATPase Inhibition

Unlike the potent V‑ATPase inhibitor bafilomycin A1 (Ki = 0.5 nM), PC‑766B exhibits only weak Na⁺,K⁺‑ATPase inhibition [4]. This differential profile allows researchers to use PC‑766B as a control to dissect ATPase‑mediated cellular processes, ensuring that observed effects are not confounded by strong V‑ATPase blockade.

Natural Product Chemistry: Biosynthetic and Structural Studies of Bafilomycin‑Type Macrolides

The rare butadiene side‑chain of PC‑766B, confirmed by comprehensive NMR analysis [5], makes it a valuable reference standard for investigating the biosynthesis of bafilomycin‑type polyketides and for validating the structure of newly discovered macrolide natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PC-766B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.